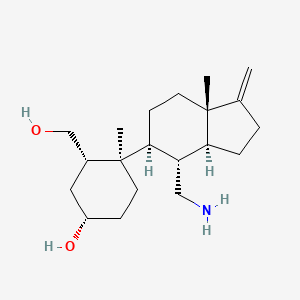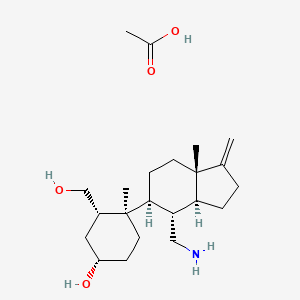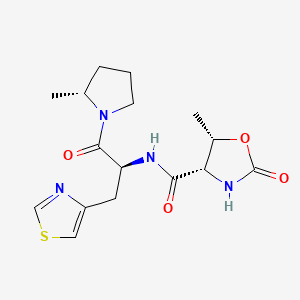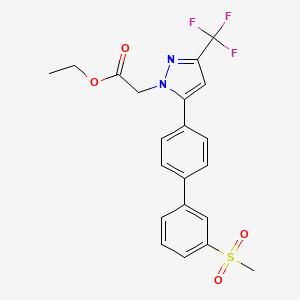
SA-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SA-16 is a potent PDK1 and Aurora kinase A dual inhibitor.
Wissenschaftliche Forschungsanwendungen
Self-Assembly Applications
- Self-assembly in Equilibrium and Non-equilibrium Systems : Self-assembly (SA) involves the organization of components like molecules, polymers, and particles into ordered structures. This process is significant in both equilibrium and non-equilibrium systems, leading to the creation of adaptive materials and its connection to biological systems (Grzybowski et al., 2009).
Diagnostic Techniques
- Rapid PCR-Based Diagnosis of Septic Arthritis : The study on septic arthritis (SA) introduces a probe-based real-time PCR assay targeting the 16S rRNA gene, which offers early and accurate diagnosis of bacterial SA. This demonstrates high sensitivity and specificity, providing a rapid diagnostic method (Yang et al., 2008).
Computational and Visualization Applications
- High Performance Parallel Computing and Visualization : The Scientific Applications and Visualization Group (SAVG) uses high-performance computing and visualization to accelerate research in areas like atomic systems, fluid dynamics, and nanostructures (Sims et al., 2002).
Sensitivity Analysis in Various Fields
- Global Sensitivity Analysis in Hydrological Modeling : Sensitivity Analysis (SA) is crucial in understanding the impact of key parameters on model performance, especially in complex models like hydrological systems. This study reviews global SA methods and their applications in hydrological modeling (Song et al., 2015).
- Situation Awareness in Microworld Simulations : Microworld simulations offer a cost-effective means to examine situation awareness (SA) in various settings, such as nuclear process control. This approach allows for focused study on specific theoretical questions in SA (Ulrich et al., 2015).
- Sensitivity Analysis of Environmental Models : The paper provides a systematic review of Sensitivity Analysis (SA) in environmental modeling, offering guidelines for applying SA and discussing its link to uncertainty analysis and model calibration (Pianosi et al., 2014).
Other Scientific Applications
- CRISPR/Cas12a Electrochemiluminescence Biosensor : A biosensor utilizing CRISPR/Cas12a and electrochemiluminescence for detecting Sa-16S rDNA, demonstrating high sensitivity and specificity. This represents an innovative approach in clinical diagnostics (Liu et al., 2022).
Eigenschaften
CAS-Nummer |
1919884-11-9 |
|---|---|
Molekularformel |
C33H24F2N6O4 |
Molekulargewicht |
606.58 |
IUPAC-Name |
(R,Z)-N-(2-((3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)amino)-2-oxo-1-phenylethyl)-1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C33H24F2N6O4/c34-26-10-8-19(13-27(26)35)17-41-12-4-7-23(33(41)45)30(42)40-29(20-5-2-1-3-6-20)32(44)38-21-9-11-28-24(14-21)25(31(43)39-28)15-22-16-36-18-37-22/h1-16,18,29H,17H2,(H,36,37)(H,38,44)(H,39,43)(H,40,42)/b25-15-/t29-/m1/s1 |
InChI-Schlüssel |
XCPMMIISBZJPHR-OXTLUBNBSA-N |
SMILES |
O=C(C1=CC=CN(CC2=CC=C(F)C(F)=C2)C1=O)N[C@H](C3=CC=CC=C3)C(NC4=CC5=C(NC(/C5=C\C6=CN=CN6)=O)C=C4)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SA-16; SA 16; SA16; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)






![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B610575.png)

